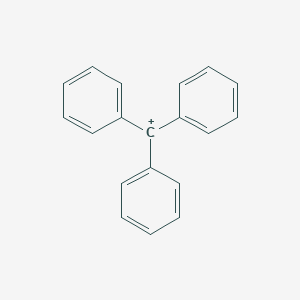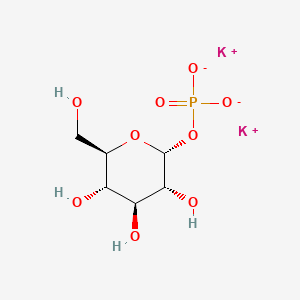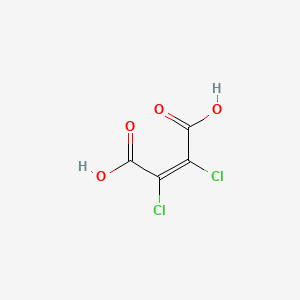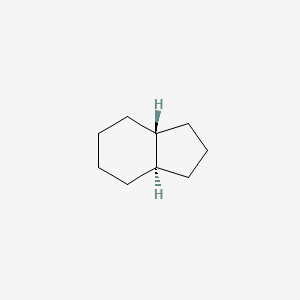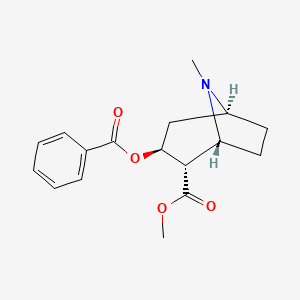
甲基汞(1+)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methylmercury(1+), also known as methylmercury cation, is an organometallic cation with the chemical formula [CH₃Hg]⁺. It is the simplest form of organomercury compounds and is highly toxic. Methylmercury(1+) is primarily known for its environmental and health impacts, particularly its role in bioaccumulation and biomagnification in aquatic food webs, leading to significant exposure risks for humans and wildlife .
科学研究应用
Methylmercury(1+) has several scientific research applications, including:
Chemistry: Used as a reagent in organometallic chemistry to study the behavior of mercury compounds.
Biology: Investigated for its effects on biological systems, particularly its neurotoxic effects on the nervous system.
Medicine: Studied for its toxicological impacts and potential therapeutic interventions to mitigate mercury poisoning.
Industry: Limited industrial applications due to its toxicity, but used in research to understand environmental contamination and remediation techniques .
作用机制
Target of Action
The primary targets of Methylmercury-induced neurotoxicity are the cerebellum and visual cortex in both humans and mammals . In the cerebellum, granule cells are extremely sensitive to Methylmercury-induced neurotoxicity, whereas neighboring Purkinje cells are spared .
Mode of Action
Methylmercury is a potent electrophilic agent, causing a wide range of intracellular effects upon exposure . It preferentially interacts with (and oxidizes) nucleophilic groups (mainly thiols and selenols) from biomolecules, including proteins and low-molecular-weight molecules . This interaction contributes to oxidative stress and impaired function of several molecules .
Biochemical Pathways
Methylmercury affects several biochemical pathways. The ubiquitin-proteasome system is involved in defense against Methylmercury toxicity through the degradation of proteins synthesizing pyruvate . Mitochondrial accumulation of pyruvate can enhance Methylmercury toxicity . Additionally, Methylmercury exposure induces several immune-related chemokines, specifically in the brain, which may cause neurotoxicity .
Pharmacokinetics
More than 90% of ingested Methylmercury is absorbed from the gastrointestinal tract , and approximately 10% reaches the brain . Methylmercury can also cross the placental barrier, and Methylmercury levels in the fetal brain can reach 5–7 times higher than those in maternal blood , indicating the high health risk to the fetus.
Result of Action
Methylmercury exposure results in a collection of cellular and molecular alterations including cytokine release, oxidative stress, mitochondrial dysfunction, Ca2+ and glutamate dyshomeostasis, and cell death mechanisms . These are important consequences of brain cells exposure to Methylmercury .
Action Environment
Methylmercury is formed from inorganic mercury by the action of microbes that live in aquatic systems including lakes, rivers, wetlands, sediments, soils, and the open ocean . This Methylmercury production has been primarily attributed to anaerobic bacteria in the sediment . The biomethylation and bioaccumulation of Methylmercury result in human exposure through consumption of fish, and high intake can exert health risks .
生化分析
Biochemical Properties
Methylmercury(1+) plays a critical role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, primarily through its affinity for thiol groups. One of the key interactions is with the amino acid cysteine, forming a methylmercury-cysteine complex. This complex mimics methionine and is transported across cell membranes by amino acid transporters . Methylmercury(1+) also binds to proteins containing thiol groups, such as glutathione, which can lead to the inhibition of enzyme activity and disruption of cellular functions .
Cellular Effects
Methylmercury(1+) exerts profound effects on various cell types and cellular processes. It disrupts cell signaling pathways, alters gene expression, and affects cellular metabolism. In neurons, methylmercury(1+) interferes with calcium homeostasis and induces oxidative stress, leading to cell death . It also affects the expression of several genes involved in the cellular stress response and apoptosis . Additionally, methylmercury(1+) can impair mitochondrial function, further contributing to its cytotoxic effects .
Molecular Mechanism
The molecular mechanism of action of methylmercury(1+) involves several pathways. It binds to thiol groups in proteins, leading to the formation of stable complexes that inhibit enzyme activity . Methylmercury(1+) also induces the generation of reactive oxygen species (ROS), causing oxidative damage to cellular components . Furthermore, it disrupts calcium signaling by interfering with calcium channels and transporters, leading to increased intracellular calcium levels and subsequent cell death . The compound also affects the ubiquitin-proteasome system, leading to the accumulation of damaged proteins and further cellular dysfunction .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methylmercury(1+) change over time. The compound is relatively stable, but its toxicity can increase with prolonged exposure. Studies have shown that methylmercury(1+) can induce long-term effects on cellular function, including persistent oxidative stress and mitochondrial dysfunction . In vitro studies have demonstrated that the cytotoxic effects of methylmercury(1+) can be observed even after short-term exposure, with significant impacts on cell viability and function .
Dosage Effects in Animal Models
The effects of methylmercury(1+) vary with different dosages in animal models. Low doses of methylmercury(1+) can cause subtle neurobehavioral changes, while higher doses lead to severe neurotoxicity and developmental defects . In mice, developmental exposure to methylmercury(1+) has been shown to impair learning and induce depression-like behavior . High doses of methylmercury(1+) can also cause significant weight loss and motor impairment in rodents . The threshold for toxic effects varies depending on the species and developmental stage of the animal .
Metabolic Pathways
Methylmercury(1+) is involved in several metabolic pathways. It is primarily metabolized by the liver, where it undergoes demethylation to form inorganic mercury . This process is facilitated by enzymes such as cytochrome P450 . Methylmercury(1+) can also interact with metabolic pathways involving glutathione, leading to the formation of methylmercury-glutathione complexes . These complexes are then transported to the kidneys for excretion . The compound’s interaction with metabolic pathways can disrupt normal cellular metabolism and contribute to its toxic effects .
Transport and Distribution
Methylmercury(1+) is efficiently transported and distributed within cells and tissues. It forms complexes with amino acids such as cysteine, which are recognized by amino acid transporters and facilitate its uptake into cells . Once inside the cell, methylmercury(1+) can bind to various proteins and accumulate in different cellular compartments . The compound is also capable of crossing the blood-brain barrier, leading to its accumulation in the brain and contributing to its neurotoxic effects .
Subcellular Localization
The subcellular localization of methylmercury(1+) is critical for understanding its activity and function. Methylmercury(1+) primarily localizes to the mitochondria, where it induces oxidative stress and disrupts mitochondrial function . It can also be found in the endoplasmic reticulum, where it interacts with proteins involved in protein folding and secretion . Additionally, methylmercury(1+) can accumulate in the nucleus, affecting gene expression and DNA repair processes . The compound’s localization to specific subcellular compartments is influenced by its interactions with targeting signals and post-translational modifications .
准备方法
Synthetic Routes and Reaction Conditions: Methylmercury(1+) can be synthesized through the reaction of methyl iodide (CH₃I) with mercuric chloride (HgCl₂) in the presence of a reducing agent. The reaction typically occurs in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired cation.
Industrial Production Methods: Industrial production of methylmercury(1+) is not common due to its high toxicity and environmental risks. it can be produced in laboratory settings for research purposes using the aforementioned synthetic routes. The production process involves strict safety protocols to prevent exposure and contamination .
Types of Reactions:
Oxidation: Methylmercury(1+) can undergo oxidation reactions, although these are less common due to the stability of the cation.
Reduction: Reduction reactions of methylmercury(1+) can lead to the formation of elemental mercury (Hg⁰) and methane (CH₄).
Substitution: Methylmercury(1+) readily participates in substitution reactions with various nucleophiles, such as thiols (RSH), forming methylmercury-thiol complexes.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO₄) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) are commonly employed.
Substitution: Thiols and other nucleophiles under mild acidic or neutral conditions.
Major Products:
Oxidation: Formation of methylmercury oxide (CH₃HgO).
Reduction: Formation of elemental mercury and methane.
Substitution: Formation of methylmercury-thiol complexes
相似化合物的比较
Ethylmercury: Similar to methylmercury but with an ethyl group instead of a methyl group. It is less toxic and used in some vaccines as a preservative.
Dimethylmercury: Contains two methyl groups bonded to mercury. It is extremely toxic and volatile, posing significant handling risks.
Phenylmercury: Contains a phenyl group bonded to mercury. It is used as a fungicide and antiseptic but is also highly toxic.
Uniqueness of Methylmercury(1+): Methylmercury(1+) is unique due to its high affinity for thiol groups, leading to significant bioaccumulation and biomagnification in aquatic food webs. Its ability to cross biological barriers, such as the blood-brain barrier and the placental barrier, makes it particularly hazardous to human health, especially for developing fetuses .
属性
IUPAC Name |
methylmercury(1+) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3.Hg/h1H3;/q;+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBUXSCUEGJMZAE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Hg+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3Hg+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
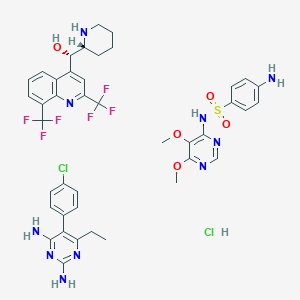

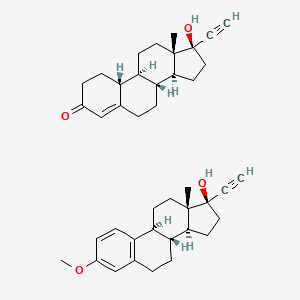
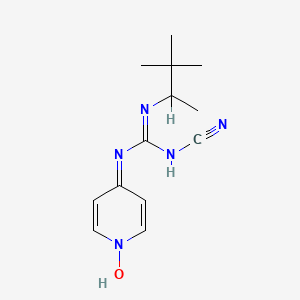

![{3-[(2r,6s)-2,6-Dimethylpiperidin-1-yl]-1,2,3-oxadiazol-3-ium-5(4h)-ylidene}azanide](/img/structure/B1200422.png)
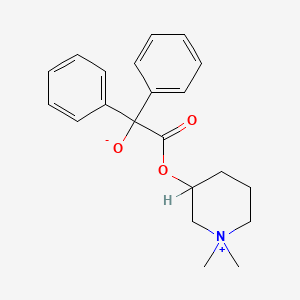

![3,3',5,5'-Tetra-tert-butyl-[1,1'-biphenyl]-2,2'-diol](/img/structure/B1200428.png)
